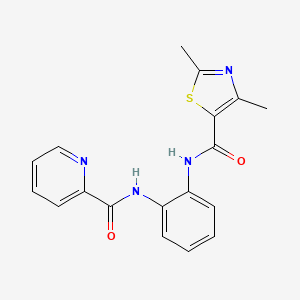
2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological evaluation of similar thiazole derivatives are discussed, which can provide insights into the potential properties and synthesis of the compound of interest.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions, as seen in the synthesis of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives . The process includes the reaction of monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and treatment with substituted amines to obtain the desired products. The synthesis of this compound would likely follow a similar pathway, involving the formation of the thiazole ring and subsequent functionalization at specific positions on the ring.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectra . These techniques allow for the determination of the molecular framework and the identification of substituents on the thiazole ring. The analysis of the molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including condensation with thioureas to form new thiazole and thiohydantoin derivatives . The selectivity and conditions of these reactions are important for achieving the desired products. The compound may also participate in similar reactions, which could be utilized for further functionalization or for the synthesis of analogs with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. These properties are essential for the compound's application in biological systems and can affect its pharmacokinetic and pharmacodynamic profiles. The antimycobacterial activity of similar compounds has been evaluated, with some derivatives showing moderate to good activity against Mycobacterium tuberculosis . The specific physical and chemical properties of this compound would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis and Characterization
Thiazole derivatives are synthesized through various chemical reactions, including multi-step reactions involving substituted amines, which result in compounds with potential antimycobacterial activity against Mycobacterium tuberculosis (Jadhav et al., 2016). This highlights the compound's role in addressing tuberculosis, a significant global health issue.
The structural features of thiazole compounds, such as "5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiazole," are determined using techniques like X-ray diffraction, showcasing the detailed molecular geometry that contributes to their biological activity and potential applications in developing new materials or drug molecules (Malinovskii et al., 2000).
Biological Activities and Applications
Novel thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, providing a basis for the development of new therapeutic agents with minimized side effects (Abu‐Hashem et al., 2020).
Thiazole-based compounds are also explored for their anticancer activity, with some derivatives showing promising results against specific cancer cell lines. This indicates the potential of thiazole derivatives in cancer research and treatment strategies (Cai et al., 2016).
Additionally, thiazole derivatives are investigated for their applications in developing fluorescence sensors for metal ions, demonstrating their utility in analytical chemistry and environmental monitoring. The specific interactions between thiazole compounds and metal ions, leading to enhanced fluorescence, can be harnessed for detecting trace amounts of metals in various samples (Kiani et al., 2020).
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The downstream effects can vary depending on the specific targets and the mode of action of the compound .
Result of Action
Thiazole derivatives are known to have various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects can vary depending on the specific targets and the mode of action of the compound .
Action Environment
Environmental factors can potentially affect the action of thiazole derivatives
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethyl-N-[2-(pyridine-2-carbonylamino)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-16(25-12(2)20-11)18(24)22-14-8-4-3-7-13(14)21-17(23)15-9-5-6-10-19-15/h3-10H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFRIXXYTPVQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

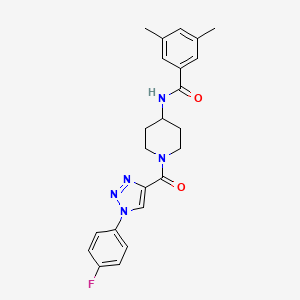
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)
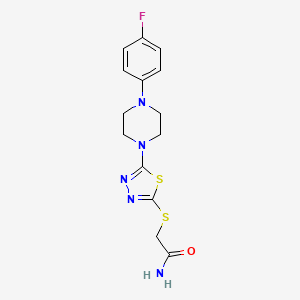
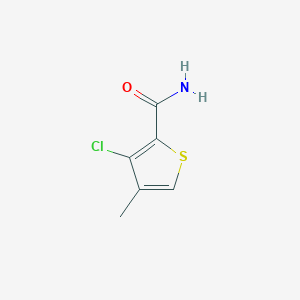
![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)
![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)
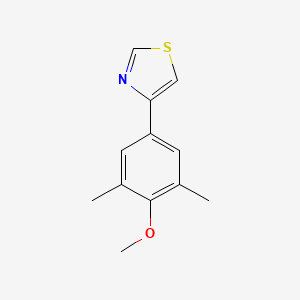

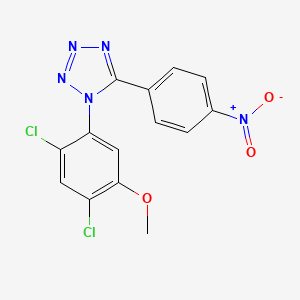
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)
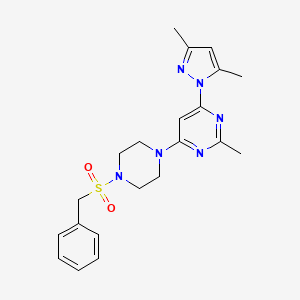
![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)